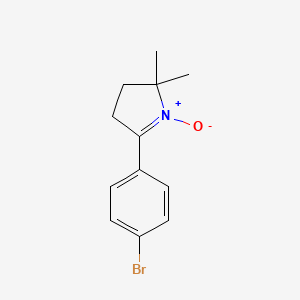

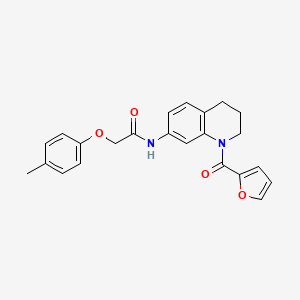

5-(4-bromophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-(4-bromophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate” is a pyrrolium derivative. Pyrrolium is a type of organic compound that contains a five-membered ring with one oxygen atom and one positive charge . The “5-(4-bromophenyl)” part indicates that a bromophenyl group is attached to the 5th position of the pyrrolium ring .

Applications De Recherche Scientifique

Catalyst in Suzuki-Type C−C Coupling

The compound is involved in the synthesis of highly active palladium catalysts for Suzuki cross-coupling reactions. These catalysts are effective for coupling phenylboronic acid with both activated and nonactivated aryl bromides, showcasing the compound's utility in facilitating carbon-carbon bond formation in organic synthesis (Mazet & Gade, 2001).

Reactivity with Hydrogen Halides

Research indicates that 5-(4-bromophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate can undergo further addition with hydrogen halides to produce 2-substituted 4-halo-4,5-dihydro-3H-pyrrolium ions. This reactivity is significant for understanding the chemical behavior of pyrrolium ions and their derivatives in various reaction environments (Sigalov et al., 1994).

Photophysical Properties

The compound's derivatives have been investigated for their photophysical properties, contributing to the understanding of luminescent materials. These studies can inform the design of new materials with potential applications in optoelectronics and photovoltaics (Zhang & Tieke, 2008).

Crystal Structure Analysis

The crystal structure of related bromophenyl pyrrolidine derivatives has been elucidated, providing insights into their conformational preferences and intermolecular interactions. Such structural analyses are foundational for the development of drugs and materials with desired physical and chemical properties (Nirmala et al., 2009).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as pyrazole derivatives, have been known to exhibit diverse pharmacological effects . They have shown potent antileishmanial and antimalarial activities , indicating that they may target specific enzymes or receptors in these pathogens.

Mode of Action

It’s worth noting that many pyrazole derivatives have been found to interact with their targets, leading to changes in the biological functions of these targets . For instance, some pyrazoline derivatives have been found to inhibit the activity of acetylcholinesterase (AchE), a principal enzyme in the cholinergic nervous system .

Biochemical Pathways

For instance, they can influence the production of reactive oxygen species (ROS) and other free radicals, which are produced through routine metabolic pathways . Overexpression of ROS has been linked to disease development .

Result of Action

Some pyrazoline derivatives have been found to exhibit neurotoxic potentials, affecting the ache activity and malondialdehyde (mda) level in the brain . These effects can lead to behavioral changes and impairments in body movement .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, which is often used in the synthesis of such compounds, is known to be influenced by the reaction conditions . The reaction conditions can affect the stability of the organoboron reagent used in the process, which in turn can influence the efficacy of the resulting compound .

Propriétés

IUPAC Name |

5-(4-bromophenyl)-2,2-dimethyl-1-oxido-3,4-dihydropyrrol-1-ium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c1-12(2)8-7-11(14(12)15)9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBIUILQKOKSMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=[N+]1[O-])C2=CC=C(C=C2)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Bromophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2983471.png)

![N-cyclopropyl-2-{[1-(2-methoxybenzoyl)piperidin-4-yl]methoxy}benzamide](/img/structure/B2983475.png)

![N-(2,6-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2983477.png)

![2-[(2-Chlorobenzyl)thio]-7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2983480.png)

![1-benzyl-N-cyclohexyl-N-ethyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2983483.png)

![2-(4-Fluorophenyl)sulfanyl-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]acetamide](/img/structure/B2983485.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2983486.png)

![methyl 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B2983489.png)